molecular formula C14H23NO B2821498 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol CAS No. 33382-70-6

1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol

Cat. No. B2821498
CAS RN: 33382-70-6
M. Wt: 221.344
InChI Key: JZLSCGJOGCMUIK-UHFFFAOYSA-N
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Description

1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol, also known as CPP or CPPene, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPP is a selective and potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory processes in the brain. In

Mechanism of Action

1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol binds to the glycine site of the NMDA receptor, which is a co-agonist of the receptor. By binding to the glycine site, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol prevents the binding of glycine to the NMDA receptor, which results in the inhibition of the receptor. This inhibition can lead to a decrease in the release of neurotransmitters, which can affect neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been shown to have both biochemical and physiological effects on the brain. In biochemical terms, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been shown to reduce the release of glutamate, which is a key neurotransmitter involved in synaptic plasticity and learning. In physiological terms, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been shown to improve memory consolidation and retrieval in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific effects of NMDA receptor inhibition on neuronal activity and synaptic plasticity. However, one of the limitations of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol is its potential toxicity at high doses. This toxicity can limit the use of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol in animal models and may require the use of alternative NMDA receptor inhibitors.

Future Directions

There are several future directions for research involving 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol. One area of interest is the study of the long-term effects of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol on neuronal activity and synaptic plasticity. Another area of interest is the development of more selective and potent NMDA receptor inhibitors that can be used in both animal models and clinical trials. Additionally, the potential therapeutic applications of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia are also areas of interest for future research.

Synthesis Methods

1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol can be synthesized through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reduction of the alkyne group to an alkene using sodium borohydride. The resulting product is 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol, which can be purified through recrystallization or chromatography techniques.

Scientific Research Applications

1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been extensively studied in the field of neuroscience due to its ability to selectively inhibit the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory processes in the brain. By inhibiting the NMDA receptor, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol can modulate the release of neurotransmitters, which can lead to changes in neuronal activity and synaptic strength.

properties

IUPAC Name

1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c16-14(8-3-1-4-9-14)10-7-13-15-11-5-2-6-12-15/h16H,1-6,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLSCGJOGCMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CCN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol

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